REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:13][CH2:12][CH2:11][C:10]2[N:9]=[CH:8][CH:7]=[N:6][C:5]1=2)=[N+]=[N-]>[Pd]>[N:9]1[C:10]2[CH2:11][CH2:12][CH2:13][CH:4]([NH2:1])[C:5]=2[N:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C=2N=CC=NC2CCC1
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
ADDITION
|
Details
|
Methanol (30 mL) was added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was flushed with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of Celite®
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC=2C(CCCC12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |